

Post-Translational Modifications of Sulfakinin Peptides: An In-depth Technical Guide

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Abstract

Sulfakinin (SK) peptides are a crucial family of neuropeptides in invertebrates, structurally and functionally homologous to the vertebrate cholecystokinin (CCK) and gastrin peptides.[1][2][3] They play pivotal roles in a myriad of physiological processes, including the regulation of feeding, digestion, mating behaviors, and aggression.[1][3][4][5] The biological activity of sulfakinins is intricately regulated by a series of post-translational modifications (PTMs), which are critical for their structure, function, and interaction with their cognate G-protein-coupled receptors. This technical guide provides a comprehensive overview of the core PTMs of sulfakinin peptides, details the enzymatic machinery involved, presents available quantitative data, outlines key experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Sulfakinins

Sulfakinins are primarily produced by a small number of neurons in the brain and neurosecretory cells.[5] These peptides are characterized by a conserved C-terminal hexapeptide sequence, typically Y(SO₃H)GHMRFamide.[2] The diverse functions of sulfakinins, from acting as satiety signals to modulating reproductive behaviors, make them and their signaling pathways attractive targets for the development of novel therapeutics and pest management strategies.[4][6][7] Understanding the post-translational modifications of SKs is

fundamental to elucidating their precise biological roles and for the rational design of SK analogs with desired activities.

Core Post-Translational Modifications of Sulfakinin Peptides

The bioactivity of sulfakinin peptides is critically dependent on several key post-translational modifications. The most common and functionally significant of these are tyrosine O-sulfation and C-terminal α -amidation. Other modifications, such as N-terminal pyroglutamate formation and O-methylation, have also been identified.^[8]

Tyrosine O-Sulfation

Tyrosine sulfation is a widespread post-translational modification that occurs in the trans-Golgi network and is crucial for many protein-protein interactions.^{[9][10][11]} In sulfakinins, the addition of a sulfate group to a specific tyrosine residue within the conserved C-terminal region is often essential for high-affinity binding to their receptors and for full biological activity.^[5]

Enzymology: This reaction is catalyzed by the enzyme tyrosylprotein sulfotransferase (TPST), a type II transmembrane protein located in the Golgi apparatus.^{[9][11][12]} TPST utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor to catalyze the formation of a tyrosine O-sulfate ester.^{[9][10]} The reaction follows an ordered Bi-Bi mechanism where PAPS binds to the enzyme first, followed by the peptide substrate.^[13]

It is noteworthy that both sulfated and non-sulfated forms of sulfakinin peptides can coexist within the same organism, suggesting a potential mechanism for modulating SK signaling.^{[5][8][14][15]} While sulfated forms are generally more potent, non-sulfated versions can also exhibit biological activity.^[5]

C-terminal α -Amidation

A large number of bioactive peptides, including sulfakinins, possess a C-terminal amide group, which is critical for their stability and biological function.^{[16][17]} This modification neutralizes the negative charge of the C-terminal carboxyl group, which can be important for receptor interaction and protects the peptide from degradation by carboxypeptidases.

Enzymology: The C-terminal amidation is carried out by a single bifunctional enzyme, peptidylglycine α -amidating monooxygenase (PAM).^{[16][17][18][19]} The PAM gene encodes a protein with two catalytic domains that act sequentially:^{[16][18][19]}

- Peptidylglycine α -hydroxylating monooxygenase (PHM): This domain catalyzes the copper- and ascorbate-dependent hydroxylation of the α -carbon of the C-terminal glycine residue.^[19]
- Peptidyl- α -hydroxyglycine α -amidating lyase (PAL): This domain cleaves the N-C α bond of the hydroxylated glycine, releasing glyoxylate and the α -amidated peptide.^[19]

Other Modifications

- N-terminal Pyroglutamate Formation: Some sulfakinin isoforms have been identified with an N-terminal pyroglutamate (pQ) residue.^{[8][14][20]} This modification arises from the cyclization of an N-terminal glutamine or glutamate residue and can protect the peptide from degradation by aminopeptidases.
- O-methylation of Glutamic Acid: A less common modification, the O-methylation of a glutamic acid residue, has also been reported for a sulfakinin peptide in the American cockroach.^[8]

Quantitative Data on Sulfakinin PTMs

Quantitative analysis of sulfakinin PTMs is challenging due to the low abundance of these peptides and the technical difficulties in separating and quantifying different modified isoforms. Mass spectrometry-based approaches are the primary tools for such analyses.^[21] The following table summarizes examples of identified sulfakinin peptides and their observed post-translational modifications from various species.

Species	Peptide Sequence	Post-Translational Modifications	Reference
Periplaneta americana	EQFDDY(SO ₃ H)GHM RFamide	Sulfation, Amidation	[8]
Periplaneta americana	pQSDDY(SO ₃ H)GHM RFamide	Pyroglutamate, Sulfation, Amidation	[8]
Periplaneta americana	Modified Pea-SK with O-methylated glutamic acid	O-methylation of Glutamic Acid	[8]
Penaeus monodon		Pyroglutamate, Sulfation, Amidation	[20]
Penaeus monodon	AGGSGGVGGEYDD YGHLRF-NH ₂	Sulfation (one tyrosine), Amidation	[20]
Penaeus monodon	VGGEYDDYGH LRF-NH ₂	Sulfation (one tyrosine), Amidation	[20]
Homarus americanus	pEFDEY(SO ₃ H)GHM RFamide	Predicted Pyroglutamate, Sulfation, Amidation	[22]
Homarus americanus	GGGEY(SO ₃ H)DDY(SO ₃ H)GH LRFamide	Predicted Sulfation (both tyrosines), Amidation	[22]
Dendroctonus armandi	EEQVDDY(SO ₃ H)GH MRFamide	Sulfation, Amidation	[7]
Asterias rubens	ArSK/CCK1 (pQ...)	Pyroglutamate, Sulfation, Amidation	[14]
Asterias rubens	ArSK/CCK2	Sulfation, Amidation	[14]
Schistocerca gregaria	SK1	Sulfated with pQ, non-sulfated with pQ, sulfated without pQ	[5]

Schistocerca gregaria

SK2

Sulfated with pQ, non-sulfated with pQ, truncated sulfated form

[\[5\]](#)

Experimental Protocols

The identification and characterization of sulfakinin PTMs rely on a combination of peptide purification, mass spectrometry, and bioassays.

Extraction and Purification of Sulfakinin Peptides

Objective: To isolate sulfakinin peptides from biological tissues for subsequent analysis.

Protocol:

- Tissue Homogenization: Dissect relevant tissues (e.g., brain, corpora cardiaca/corpora allata complexes) and immediately homogenize in an acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate endogenous proteases.
- Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
 - Load the supernatant onto the conditioned cartridge.
 - Wash the cartridge with 0.1% TFA to remove salts and hydrophilic impurities.
 - Elute the peptides with a solution of increasing acetonitrile concentration (e.g., 60% acetonitrile in 0.1% TFA).
- Lyophilization: Lyophilize the eluted peptide fraction to dryness and store at -80°C until further purification.

- High-Performance Liquid Chromatography (HPLC):
 - Reconstitute the lyophilized extract in HPLC solvent A (e.g., 0.1% TFA in water).
 - Perform multi-step reversed-phase HPLC for further purification.[\[23\]](#) A typical protocol might involve:
 - Primary Fractionation: Use a C18 column with a shallow acetonitrile gradient to separate the complex peptide mixture into multiple fractions.[\[23\]](#)
 - Secondary and Tertiary Fractionation: Subject the bioactive fractions from the previous step to further rounds of HPLC using different column chemistries (e.g., phenyl, cyano) or different gradient conditions to achieve high purity.[\[23\]](#)
 - Monitor the elution profile at 214 nm and 280 nm. Collect fractions and test for bioactivity using a suitable assay (e.g., hindgut or heart muscle contraction assay).[\[8\]](#)

Mass Spectrometry for PTM Identification and Sequencing

Objective: To determine the precise mass of the purified peptides and to identify the nature and location of PTMs.

Protocol:

- Sample Preparation: Mix a small aliquot of the purified peptide fraction with an appropriate matrix solution (e.g., α -cyano-4-hydroxycinnamic acid for MALDI-TOF MS) on a target plate and allow it to air dry. For ESI-MS, the sample is infused directly or eluted from an online HPLC system.
- Mass Spectrometric Analysis:
 - MALDI-TOF MS: Acquire a mass spectrum in reflectron mode to obtain accurate monoisotopic masses of the peptides. The mass difference between the observed mass and the theoretical mass calculated from the amino acid sequence can indicate the presence of PTMs (e.g., +80 Da for sulfation, -1 Da for amidation).

- ESI-MS/MS: Introduce the sample into an electrospray ionization source coupled to a tandem mass spectrometer (e.g., quadrupole-time-of-flight or Orbitrap).
 - Perform a full scan MS to identify the parent ions of the peptides.
 - Select the parent ions of interest for collision-induced dissociation (CID) or other fragmentation methods (e.g., ETD, HCD).
 - Analyze the resulting MS/MS spectra to determine the amino acid sequence and to pinpoint the location of the PTMs. For example, the neutral loss of 80 Da (SO₃) from the parent ion or specific fragment ions is indicative of tyrosine sulfation.
- Data Analysis: Use specialized software to analyze the MS and MS/MS data to confirm the peptide sequence and the identity and location of the PTMs.

Functional Characterization of PTMs

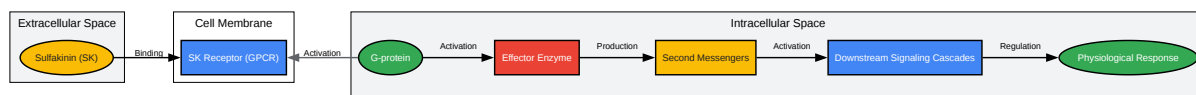
Objective: To assess the impact of specific PTMs on the biological activity of sulfakinin peptides.

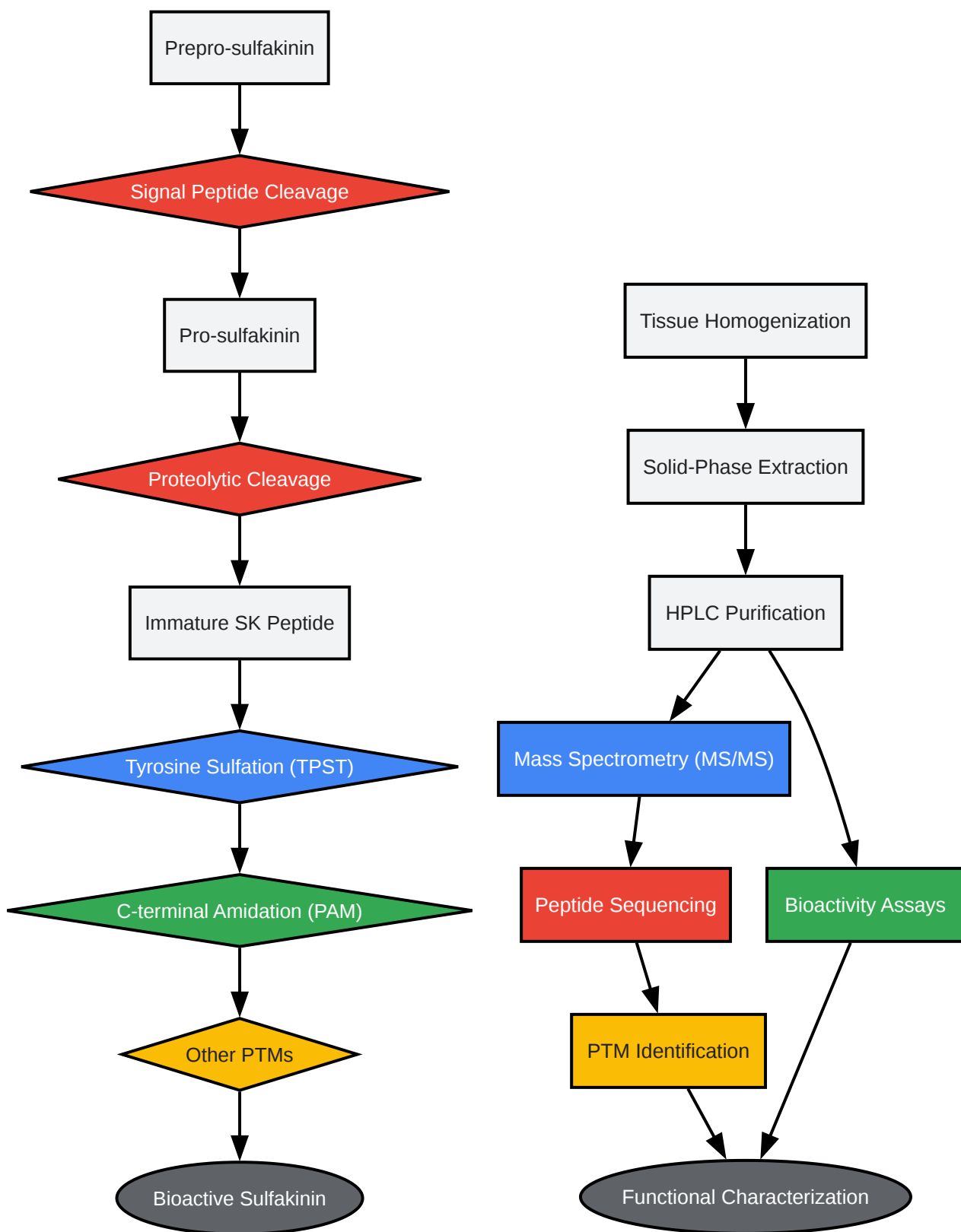
Protocol:

- Peptide Synthesis: Synthesize different versions of the sulfakinin peptide: the fully modified (sulfated and amidated) form, a non-sulfated form, a non-amidated form, and a completely unmodified form.
- Receptor Activation Assay (Calcium Mobilization):
 - Establish a stable cell line expressing the sulfakinin receptor of interest (e.g., in HEK293 or CHO cells).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
 - Apply the different synthetic peptide variants at a range of concentrations to the cells.
 - Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.

- Determine the half-maximal effective concentration (EC50) for each peptide to quantify their potency in activating the receptor.
- In Vitro Bioassays:
 - Prepare isolated tissues known to respond to sulfakinin, such as the hindgut or heart from an insect species.[\[8\]](#)
 - Apply the synthetic peptide variants at various concentrations to the tissue preparation.
 - Measure the physiological response, such as muscle contraction frequency or amplitude.
[\[8\]](#)
 - Determine the dose-response relationship for each peptide.

Visualizations





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